molecular formula C₂₀H₃₈N₂O₄S B1151568 N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt

N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt

Cat. No.: B1151568
M. Wt: 402.59
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt is a compound with the molecular formula C12H23N . C8H15NO4S and a molecular weight of 402.59 . It is a metabolite and is often used in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt involves the reaction of N-acetylcysteine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of around 60-70°C . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of N-Acetyl-S-(3-hydroxypropyl)cysteine, such as its oxidized and reduced forms .

Scientific Research Applications

N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of mercapturic acids.

    Biology: It is used in studies related to detoxification processes and the metabolism of xenobiotics.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of drugs.

    Industry: It is used in the production of various biochemical reagents and standards.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt involves its role as a metabolite in detoxification processes. It conjugates with xenobiotics to form mercapturic acids, which are then excreted from the body. This process involves the enzyme glutathione S-transferase, which catalyzes the conjugation reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt is unique due to its specific structure, which allows it to be used as a reference standard in various analytical and biochemical studies. Its ability to conjugate with xenobiotics makes it valuable in detoxification research .

Properties

Molecular Formula

C₂₀H₃₈N₂O₄S

Molecular Weight

402.59

Synonyms

S-(3-Hydroxypropyl)mercapturic Acid, HPMA

Origin of Product

United States

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